5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound with a molecular formula of C15H12ClN3O4S3 and a molecular weight of 429.91. This compound features a thiophene ring, a pyridazine ring, and a sulfonamide group, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene or pyridazine rings.
Scientific Research Applications
5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine and thiophene derivatives, such as:
- Pyridazine
- Pyridazinone
- Thiophene-2-sulfonamide
Uniqueness
5-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its methylsulfonyl and sulfonamide groups contribute to its potential as a versatile reagent and drug candidate .
Properties
IUPAC Name |
5-chloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S3/c1-25(20,21)14-7-5-12(17-18-14)10-3-2-4-11(9-10)19-26(22,23)15-8-6-13(16)24-15/h2-9,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFUWOLHIKZHLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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